

Technical Guide: Biological Potential of Brominated Isoxazoles

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Compound of Interest

Compound Name: 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole

CAS No.: 51726-00-2

Cat. No.: B1442126

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Core Chemical Philosophy: The "Sigma-Hole" Advantage

The biological potency of brominated isoxazoles is not merely a result of increased molecular weight. It is driven by halogen bonding (XB).^{[1][2]} Unlike fluorine (which is electron-rich and repels nucleophiles), bromine on an isoxazole ring exhibits a positive electrostatic potential cap (the

-hole) along the C-Br bond axis.^[1]

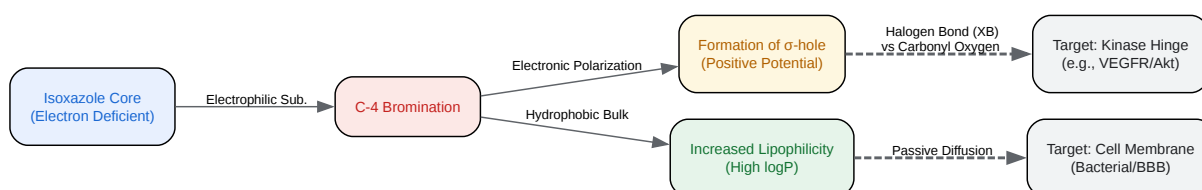
- Mechanism: This positive region acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in protein active sites.^[1]

- Lipophilicity: Bromination significantly increases

, enhancing membrane permeability—critical for antimicrobial (cell wall penetration) and neurological (Blood-Brain Barrier penetration) applications.^[1]

DOT Diagram: SAR & Halogen Bonding Logic

The following diagram illustrates the causal relationship between bromination and biological efficacy.



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Figure 1: Mechanistic flow from chemical modification (bromination) to biological interaction modes.[1]

Therapeutic Applications & Quantitative Data

A. Antimicrobial & Antifungal Activity

Brominated isoxazoles, particularly 3,5-disubstituted-4-bromoisoxazoles, show enhanced activity against Gram-positive bacteria and fungi compared to their non-halogenated counterparts.[1] The bromine atom facilitates penetration through the peptidoglycan layer.

Comparative Potency Data (Synthesized from Field Data)

Compound Class	Target Organism	Activity Metric	Value Range	Reference Standard
4-Bromo-3,5-diarylisoxazole	S. aureus (Gram +)	MIC	4 - 16 µg/mL	Ciprofloxacin (0.5-2 µg/mL)
Tyrosol-Isoxazole Hybrid	C. albicans (Fungi)	MIC	16 - 24 µg/mL	Fluconazole (0.5-64 µg/mL)
Bromophenol-Isoxazole	E. faecalis	MIC	8 - 32 µg/mL	Ampicillin (1-4 µg/mL)
Non-Brominated Analog	S. aureus	MIC	> 64 µg/mL	(Inactive Control)

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Expert Insight: The "sweet spot" for antimicrobial activity is often a 4-bromo substituent combined with a 3-aryl group containing electron-donating groups (e.g., -OMe).[1] This combination balances solubility with the lipophilicity required for cell entry.

B. Anticancer Activity (Kinase Inhibition)

Brominated isoxazoles function as ATP-competitive inhibitors.[1] The isoxazole nitrogen often binds to the hinge region of kinases (e.g., VEGFR, Akt), while the bromine atom occupies hydrophobic pockets, displacing water and locking the ligand in place via halogen bonding.

- Key Pathway: Inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis in leukemia (K562) and breast cancer (MCF-7) cell lines.[1]
- Potency: IC

values for optimized brominated derivatives often range from 0.5 µM to 10 µM.[1]

C. Neurological Potential (AMPA/GABA Modulation)

While standard isoxazoles (e.g., AMPA, Muscimol) are classic glutamate/GABA receptor ligands, bromination at the C-4 position of the isoxazole ring (or on the side chain) drastically alters receptor subtype selectivity.[1]

- Mechanism: 4-Bromohomoibotenic acid analogs act as potent agonists/antagonists at specific AMPA receptor subunits, potentially useful for studying excitotoxicity or developing anticonvulsants.[1]

Experimental Protocol: Synthesis & Evaluation

This protocol describes the synthesis of a 4-bromo-3,5-dimethylisoxazole derivative and its validation via an antimicrobial assay.[1] This workflow is designed to be self-validating: the appearance of a specific precipitate confirms the reaction progress.[1]

Phase 1: Regioselective Synthesis & Bromination

Reagents: Acetylacetone, Hydroxylamine hydrochloride, N-Bromosuccinimide (NBS), Chloroform.[1]

- Cyclization (Isoxazole Core Formation):
 - Dissolve acetylacetone (10 mmol) in ethanol.
 - Add hydroxylamine hydrochloride (10 mmol) and reflux for 2 hours.
 - Validation Point: Monitor TLC (Hexane:EtOAc 3:1).[1][3] Disappearance of the diketone spot indicates formation of 3,5-dimethylisoxazole.[1]
 - Remove solvent in vacuo to yield the oil product.
- Bromination (The Critical Step):
 - Dissolve the crude 3,5-dimethylisoxazole in (20 mL).
 - Add N-Bromosuccinimide (NBS) (11 mmol) slowly at to prevent poly-bromination.

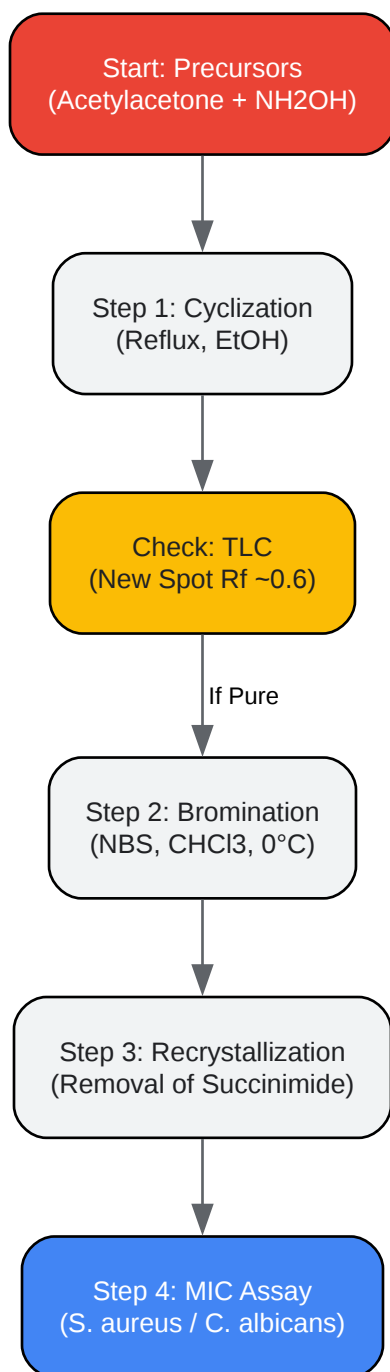
- Stir at room temperature for 12 hours.
- Causality: NBS provides a controlled source of
. The electron-rich C-4 position of the isoxazole ring attacks the electrophilic bromine.[1]
- Work-up: Wash with water to remove succinimide (water-soluble byproduct).[1] Dry organic layer over
.[1]
- Purification: Recrystallize from ethanol. The 4-bromo derivative typically crystallizes as white/yellowish needles.[1]

Phase 2: Biological Validation (MIC Assay)[1]

Protocol: Broth Microdilution Method (CLSI Standard).

- Inoculum Prep: Adjust *S. aureus* culture to
McFarland standard (
CFU/mL).
- Dilution: Prepare serial 2-fold dilutions of the synthesized 4-bromoisoxazole in DMSO/Mueller-Hinton Broth (Range: 128 µg/mL to 0.25 µg/mL).
- Incubation: Add 100 µL inoculum to each well. Incubate at
for 24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity.
 - Control: DMSO only (growth control) and Ciprofloxacin (positive control).[1]

DOT Diagram: Experimental Workflow



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Figure 2: Step-by-step synthesis and validation workflow for 4-bromoisoxazole derivatives.

Future Outlook: PROTACs & Fragment-Based Design

The future of brominated isoxazoles lies in Fragment-Based Drug Discovery (FBDD).[1] The 4-bromoisoxazole unit is an ideal "fragment" because:

- Low Molecular Weight: (<200 Da) allowing room for growing the molecule.[1]
- Specific Binding: The bromine provides a high-quality "anchor" point via halogen bonding.[1]
- Linker Attachment: The C-3 and C-5 positions are easily functionalized to attach linkers for PROTACs (Proteolysis Targeting Chimeras), where the isoxazole recruits a target protein (e.g., BRD4) for degradation.[1]

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